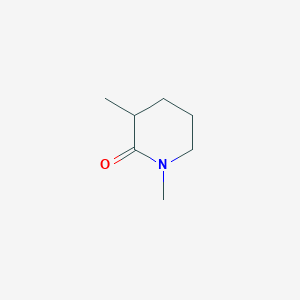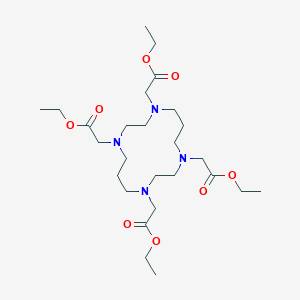
alpha-((2-(Dimethylamino)ethoxy)methyl)-5-methylbenzo(b)thiophene-2-methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-((2-(Dimethylamino)ethoxy)methyl)-5-methylbenzo(b)thiophene-2-methanol hydrochloride, commonly known as DMXB-A, is a novel compound that has gained attention in the field of neuroscience due to its potential therapeutic properties. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that plays a critical role in cognitive function, memory, and synaptic plasticity.
Mecanismo De Acción
DMXB-A acts as a selective agonist of the α7 nicotinic acetylcholine receptor, which is highly expressed in the hippocampus and cortex, regions of the brain that are critical for learning and memory. Activation of the α7 nicotinic acetylcholine receptor leads to the release of neurotransmitters such as acetylcholine, glutamate, and dopamine, which are involved in cognitive processes.
Efectos Bioquímicos Y Fisiológicos
DMXB-A has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In addition, DMXB-A has been shown to enhance attention and reduce impulsivity in animal models of ADHD. DMXB-A has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DMXB-A is its selectivity for the α7 nicotinic acetylcholine receptor, which reduces the potential for off-target effects. However, DMXB-A is relatively new and its long-term safety and efficacy have not been fully established. In addition, DMXB-A is expensive and difficult to synthesize, which may limit its use in laboratory experiments.
Direcciones Futuras
Future research on DMXB-A could focus on its potential therapeutic properties in other neurological disorders, such as Parkinson's disease and depression. In addition, further studies are needed to establish the long-term safety and efficacy of DMXB-A in humans. The development of more efficient and cost-effective synthesis methods for DMXB-A could also facilitate its use in laboratory experiments.
Métodos De Síntesis
The synthesis of DMXB-A involves the reaction of 5-methylbenzo[b]thiophene-2-carbaldehyde with 2-dimethylaminoethyl chloride to form the intermediate, alpha-((2-(dimethylamino) ethoxy)methyl)-5-methylbenzo[b]thiophene-2-carbaldehyde. This intermediate is then reduced to DMXB-A using sodium borohydride and hydrochloric acid.
Aplicaciones Científicas De Investigación
DMXB-A has been extensively studied for its potential therapeutic properties in various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Studies have shown that DMXB-A can improve cognitive function, memory, and attention in animal models of these disorders.
Propiedades
Número CAS |
131965-03-2 |
|---|---|
Nombre del producto |
alpha-((2-(Dimethylamino)ethoxy)methyl)-5-methylbenzo(b)thiophene-2-methanol hydrochloride |
Fórmula molecular |
C15H22ClNO2S |
Peso molecular |
315.9 g/mol |
Nombre IUPAC |
2-[2-(dimethylamino)ethoxy]-1-(5-methyl-1-benzothiophen-2-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C15H21NO2S.ClH/c1-11-4-5-14-12(8-11)9-15(19-14)13(17)10-18-7-6-16(2)3;/h4-5,8-9,13,17H,6-7,10H2,1-3H3;1H |
Clave InChI |
JYOUZRMJJNQBRU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)SC(=C2)C(COCCN(C)C)O.Cl |
SMILES canónico |
CC1=CC2=C(C=C1)SC(=C2)C(COCCN(C)C)O.Cl |
Sinónimos |
alpha-((2-(Dimethylamino)ethoxy)methyl)-5-methylbenzo(b)thiophene-2-me thanol hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B158578.png)




